4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine
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Overview
Description
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Organic Synthesis and Catalysis
The compound’s naphthalene-sulfonyl moiety can participate in oxidative coupling reactions. For instance, it can undergo oxidative coupling with naphthols to form new carbon-carbon bonds . Researchers have employed platinum catalysts to promote these reactions. Understanding the reaction conditions and optimizing the catalyst structure is crucial for efficient synthesis.
Crystal Growth and Materials Science
Single crystals of 4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine derivatives have been successfully grown using various solvents. These crystals are characterized using X-ray diffraction techniques . Investigating their optical, electronic, and mechanical properties can contribute to materials science and crystal engineering.
Mechanism of Action
Target of Action
Piperidine derivatives, a class to which this compound belongs, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with their targets through various intra- and intermolecular reactions .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities .
properties
IUPAC Name |
4-methoxy-1-naphthalen-2-ylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-20-15-8-10-17(11-9-15)21(18,19)16-7-6-13-4-2-3-5-14(13)12-16/h2-7,12,15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNRMGRJXQQADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-(naphthalen-2-ylsulfonyl)piperidine |
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